molecular formula C10H18 B1591676 cis-Pinane CAS No. 6876-13-7

cis-Pinane

Cat. No.: B1591676
CAS No.: 6876-13-7
M. Wt: 138.25 g/mol
InChI Key: XOKSLPVRUOBDEW-NPPUSCPJSA-N
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Description

cis-Pinane: is a bicyclic monoterpene hydrocarbon that is derived from α-pinene. It is an important industrial intermediate used in various applications, including medicine, materials, and perfumes. The compound is known for its high activity due to the presence of a reactive C2–H bond .

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-Pinane is primarily prepared through the selective hydrogenation of α-pinene. Various catalysts have been employed for this process, including palladium on carbon (Pd/C), platinum on carbon (Pt/C), and nickel catalysts. For instance, the use of ruthenium nanoparticles immobilized in functionalized amphiphilic mesoporous silica has shown high selectivity and conversion rates . The reaction typically occurs under mild conditions, such as 35°C and 2 MPa hydrogen pressure, achieving nearly 99.9% conversion and 98.9% selectivity for this compound .

Industrial Production Methods: In industrial settings, the hydrogenation of α-pinene is often catalyzed by nickel supported on discarded fluid catalytic cracking catalysts with an ionic liquid layer. This method not only improves the selectivity for this compound but also enhances the stability and reusability of the catalyst .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high selectivity and conversion rates in hydrogenation reactions, making it a preferred intermediate in industrial applications. Its ability to undergo a wide range of chemical reactions also adds to its versatility and importance in scientific research .

Properties

IUPAC Name

(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKSLPVRUOBDEW-VGMNWLOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H]1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6027638, DTXSID901243129
Record name rel-(1R,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane
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Record name (1S,2R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane
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Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel-
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CAS No.

6876-13-7, 4755-33-3, 33626-25-4
Record name cis-Pinane
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Record name (1S,2R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane
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Record name (1S)-(-)-cis-Pinane
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Record name cis-Pinane
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Record name Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel-
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Record name rel-(1R,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane
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Record name (1S,2R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane
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Record name (1α,2β,5α)-2,6,6-trimethylbicyclo[3.1.1]heptane
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Record name (1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane
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Record name [1S-(1α,2β,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptane
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Record name PINANE, CIS-
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Record name PINANE, CIS-(-)-
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Synthesis routes and methods

Procedure details

Hypochlorite treatment of the α-pinene raised the chloride level to about 100 ppm (as elemental chloride) based on pinene feed. Hydrogenation of this pinene was fast and yielded a good ratio (96.8/3.2). Reuse of the catalyst heel went quickly with a slightly reduced ratio, when used at either the 3% level or 1% level. Repoisoning (1/2% sodium hypochlorite-treated α-pinene) was achieved by mixing hypochlorite-treated feed with fresh α-pinene and yielded pinane with a 97.5/2.5 cis-:trans- ratio. A ratio of 98.1/1.9 was achieved in 30 hours' reaction at a lower temperature of about 30° C. using hypochlorite-treated feed.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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